3-Ethyladenine - 43003-87-8

3-Ethyladenine

Catalog Number: EVT-1725894
CAS Number: 43003-87-8
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Ethyladenine (3-EtAde) is an exocyclic DNA adduct primarily recognized for its role in mutagenesis and cytotoxicity. [, , , , , , , , ] It is formed endogenously through the reaction of DNA with various alkylating agents, including ethyl methanesulfonate (EMS), diethyl sulfate (DES), and N-ethyl-N-nitrosourea (ENU). [, , , , , , , , , , ] 3-EtAde is considered a significant indicator of exposure to these alkylating agents, which can originate from both environmental sources and endogenous metabolic processes. [, , , , , ]

3-EtAde is classified as a DNA alkylation product, specifically an N-alkylpurine. [, , , , , , , , , , ] It primarily forms at the N-3 position of adenine bases within DNA, creating a helix-distorting lesion that can interfere with DNA replication and transcription. [, , , , , , , , , , , , ] Scientific research utilizes 3-EtAde as a valuable biomarker for assessing exposure to alkylating agents and investigating their mutagenic and carcinogenic potential. [, , , , , , , ]

Molecular Structure Analysis

The molecular structure of 3-EtAde has been elucidated through techniques like X-ray crystallography. [, ] These studies reveal a planar purine ring system with an ethyl group attached to the N-3 position of adenine.

Chemical Reactions Analysis

3-EtAde's mutagenic and cytotoxic effects stem from its ability to disrupt DNA replication and transcription. [, , , , , , ] The bulky ethyl group at the N-3 position of adenine distorts the DNA helix, interfering with the ability of DNA polymerases to accurately replicate the DNA sequence. [, , , , , , ] This can lead to mutations, including base substitutions and frameshifts, potentially contributing to carcinogenesis. [, , , , , , ]

Mechanism of Action

Studies investigating DNA repair pathways, particularly base excision repair, utilize 3-EtAde as a model substrate. [, , , ] By studying the kinetics of 3-EtAde removal from DNA and identifying the enzymes involved, researchers gain insights into the cellular mechanisms responsible for maintaining genomic integrity. [, , , ]

Studying Mutagenesis and Carcinogenesis:

The mutagenic potential of 3-EtAde is exploited in research exploring the mechanisms of chemically induced mutagenesis and carcinogenesis. [, , , , , , ] By analyzing the types and frequencies of mutations induced by 3-EtAde, researchers gain a deeper understanding of the relationship between DNA damage and cancer development. [, , , , , , ]

3-EtAde measurement contributes to evaluating the genotoxicity of various environmental pollutants, such as those found in cigarette smoke. [, , , ] By examining 3-EtAde levels in individuals exposed to specific pollutants, researchers can assess the potential health risks associated with these exposures. [, , , ]

Applications

3-EtAde serves as a valuable biomarker for assessing exposure to alkylating agents in both humans and experimental animals. [, , , , , , , ] Elevated urinary levels of 3-EtAde have been detected in individuals exposed to sources like cigarette smoke, highlighting its potential as a noninvasive indicator of environmental exposure. [, , , ]

Future Directions
  • Developing sensitive and specific methods for quantifying 3-EtAde in various biological matrices. This will enhance its utility as a biomarker in epidemiological studies investigating the health effects of alkylating agent exposure. []
  • Further characterizing the role of 3-EtAde in specific types of cancer. This will contribute to a better understanding of the etiology of these cancers and potentially lead to novel prevention and treatment strategies. []

3-Methyladenine (3-MeAde)

Compound Description: 3-Methyladenine is a DNA adduct formed by the methylation of adenine at the N-3 position. Like 3-Ethyladenine, it is a potent cytotoxic lesion, inhibiting both DNA replication and transcription. [, , , , , , , , ] It is actively removed from DNA by specific DNA glycosylases, initiating base excision repair. [, ] Studies show that 3-MeAde levels in urine can be used as a biomarker for exposure to methylating agents, although dietary sources contribute significantly to background levels. [, , , ]

Relevance: 3-MeAde is the structural analog of 3-Ethyladenine, differing only in the alkyl group attached to the N-3 position of adenine (methyl vs. ethyl). Both compounds are potent cytotoxins and are substrates for similar DNA glycosylases. [, , ] The research highlights the close relationship between these two alkylated bases in terms of their formation, biological consequences, and repair mechanisms.

7-Methylguanine (7-MeGua)

Compound Description: 7-Methylguanine is a major product of DNA methylation, primarily formed by the reaction of methylating agents with the N-7 position of guanine. [, ] While 7-MeGua is considered less cytotoxic and mutagenic than other alkylated bases like 3-methyladenine or O6-methylguanine, it can still contribute to spontaneous depurination events in DNA. [, ] Studies in mammalian cells show that dedicated DNA glycosylases also remove 7-MeGua, suggesting an active repair mechanism for this adduct. []

Relevance: While structurally different from 3-Ethyladenine, 7-Methylguanine is relevant because both are formed by similar alkylation mechanisms (methylation vs. ethylation) at different positions on DNA bases. [, ] The research highlights that different alkylation products, including 7-MeGua and 3-Ethyladenine, can coexist and contribute to the overall mutagenic and cytotoxic effects of alkylating agents.

7-Ethylguanine (7-EtGua)

Compound Description: 7-Ethylguanine is an alkylation product generated by the reaction of ethylating agents with the N-7 position of guanine. [, , , ] Similar to its methyl analog, 7-EtGua can undergo spontaneous depurination, potentially leading to mutations. [] While generally less abundant than 7-methylguanine, 7-EtGua formation is enhanced with specific ethylating agents like diethyl sulfate (DES). []

Relevance: 7-Ethylguanine is structurally analogous to 7-Methylguanine, differing in the alkyl group (ethyl vs. methyl). [, ] Both are formed by alkylation at the N-7 position of guanine and are substrates for DNA glycosylases involved in base excision repair. [, ] Comparing 7-EtGua with 3-Ethyladenine elucidates the influence of the alkylated base (guanine vs. adenine) on adduct formation, repair efficiency, and potential biological consequences.

O6-Methylguanine (O6-MeG)

Compound Description: O6-Methylguanine is a highly mutagenic DNA adduct formed by the alkylation of guanine at the O6 position. [, , ] It is known to induce GC to AT transitions during DNA replication due to its ability to mispair with thymine. [] Unlike 3-alkyladenines and N-alkylguanines, O6-MeG is repaired not by DNA glycosylases but by a specific protein, O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group. []

Relevance: Though structurally different from 3-Ethyladenine, O6-MeG highlights a critical aspect of DNA alkylation: the position of alkylation on the base significantly influences its biological consequences and repair mechanisms. [] While 3-Ethyladenine primarily leads to cytotoxicity and is repaired by base excision repair, O6-MeG is highly mutagenic and is repaired by a direct reversal mechanism. [, ]

O6-Ethylguanine (O6-EtG)

Compound Description: O6-Ethylguanine is formed by the ethylation of guanine at the O6 position. [, , , ] Like its methyl analog, O6-EtG is highly mutagenic and can induce GC to AT transitions during DNA replication. [] Its repair is primarily carried out by the O6-alkylguanine DNA alkyltransferase (AGT). []

Relevance: O6-Ethylguanine is the ethyl analog of O6-methylguanine and exhibits similar mutagenic properties. [, ] Comparing O6-EtG with 3-Ethyladenine emphasizes the distinct biological consequences of alkylation at different positions on the guanine base, even with the same alkyl group. [, ]

3-Ethyladenine (3-EtAde)

Compound Description: 3-Ethyladenine, the focus of this analysis, arises from ethylation at the N-3 position of adenine. [, , , , , , , , , ] It is a cytotoxic lesion, interfering with DNA replication and transcription. [, , ] It is removed from DNA by specific DNA glycosylases as part of the base excision repair pathway. [, , ] Urinary 3-EtAde serves as a sensitive biomarker for exposure to ethylating agents, particularly from sources like cigarette smoke. [, , , , ]

Other Relevant Ethylated Bases:

  • 1-Ethyladenine (1-EtAde): Formed by ethylation at the N-1 position of adenine. [, ] It is less abundant than other ethylated bases and not as extensively studied.
  • 3-Ethylguanine (3-EtGua): Generated by ethylation at the N-3 position of guanine. [, , ] Like 3-alkyladenines, it is a substrate for DNA glycosylases.
  • O2-Ethylcytosine (O2-EtCyt): Formed by ethylation at the O2 position of cytosine. [] It is removed relatively quickly compared to other ethyl adducts.
  • O4-Ethylthymine (O4-EtThy): Generated by ethylation at the O4 position of thymine. [] It is relatively persistent in DNA.

Properties

CAS Number

43003-87-8

Product Name

3-Ethyladenine

IUPAC Name

3-ethyl-7H-purin-6-imine

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)

InChI Key

XAZTXNQITCBSCJ-UHFFFAOYSA-N

SMILES

CCN1C=NC(=N)C2=C1N=CN2

Synonyms

3-ethyladenine
3-ethyladenine monohydrobromide
3-ethyladenine monohydroiodide
3-N-ethyladenine

Canonical SMILES

CCN1C=NC(=N)C2=C1N=CN2

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